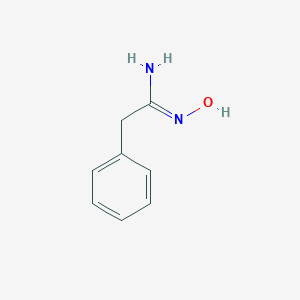

2-Phenylacetamidoxime

描述

2-Phenylacetamidoxime (CAS: 19227-11-3) is an amidoxime derivative of 2-phenylacetamide. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . The compound is characterized by the presence of a phenyl group attached to an acetamidoxime moiety, which introduces an N-hydroxy group into the structure. Key physicochemical properties include:

属性

CAS 编号 |

19227-11-3 |

|---|---|

分子式 |

C8H10N2O |

分子量 |

150.18 g/mol |

IUPAC 名称 |

N'-hydroxy-2-phenylethanimidamide |

InChI |

InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) |

InChI 键 |

FVYBAJYRRIYNBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=NO)N |

手性 SMILES |

C1=CC=C(C=C1)C/C(=N\O)/N |

规范 SMILES |

C1=CC=C(C=C1)CC(=NO)N |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenylacetamidoxime can be synthesized through the reaction of phenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime group from the nitrile group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above. The scalability of this method depends on the availability of starting materials and the efficiency of the reaction conditions .

化学反应分析

Types of Reactions: 2-Phenylacetamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted oxime derivatives.

科学研究应用

2-Phenylacetamidoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

Industry: It can be used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-Phenylacetamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table compares 2-phenylacetamidoxime with its closest structural analogs:

Key Observations :

- The substitution of the amide group in 2-phenylacetamide with an amidoxime group increases molecular weight by ~15 g/mol and slightly enhances lipophilicity (LogP 1.68 vs. 1.12).

- The tertiary amine in N-[2-(diethylamino)ethyl]-2-phenylacetamide significantly alters solubility and bioavailability, making it more basic and lipophilic.

2-Phenylacetamide

- Pharmaceutical Intermediate : Widely used in synthesizing analgesics and anticonvulsants .

- Safety Profile : Classified as harmful if swallowed (H302) and causes eye irritation (H319) .

This compound

- Biological Activity : Structurally related hydroxylamines (e.g., n-alkylhydroxylamines) inhibit enzymes like soybean lipoxygenase, implying possible enzyme-modulating applications .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Pharmacological Potential: The diethylaminoethyl group enhances membrane permeability, making this derivative a candidate for central nervous system (CNS)-targeted drugs .

生物活性

2-Phenylacetamidoxime is a compound that has garnered attention due to its potential biological activities, particularly in anticancer research and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an oxime functional group (-C=N-OH) attached to a phenylacetamide backbone. The presence of the oxime group is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with oxime functionalities, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through cell cycle arrest and modulation of key signaling pathways.

- Cell Cycle Arrest : Studies have shown that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. This is mediated by the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

- Apoptosis Induction : The compound has been observed to activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors in treated cells.

Enzyme Inhibition

This compound also acts as an inhibitor of various enzymes, including:

- Aromatase : This enzyme plays a critical role in estrogen biosynthesis. Inhibition of aromatase can lead to reduced estrogen levels, which is beneficial in hormone-dependent cancers.

- Cholinesterases : The compound shows potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the phenyl ring or modifications to the oxime group can significantly affect potency and selectivity.

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate cytotoxicity against MCF-7 cells (IC50 ~ 20 µM) | Effective against breast cancer cells |

| Substituted phenyl derivatives | Enhanced activity against CDKs | Specific substitutions improve cell permeability |

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 20 µM, indicating significant cytotoxicity.

Study 2: Enzyme Inhibition Profile

In vitro assays revealed that this compound inhibited AChE with an IC50 value of 15 µM. This suggests potential applications in treating Alzheimer's disease through cholinergic enhancement.

常见问题

Q. What are the key considerations for optimizing the synthesis of 2-phenylacetamidoxime to ensure reproducibility?

Methodological Answer:

- Reaction Conditions: Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal yields. For example, test polar aprotic solvents like DMF versus ethanol, as solvent choice impacts nucleophilicity in amidoxime formation .

- Purification: Use column chromatography or recrystallization, and validate purity via HPLC (≥95% purity threshold). Reference protocols from analogous amidoxime syntheses in peer-reviewed journals .

- Characterization: Mandatory spectroscopic validation (¹H/¹³C NMR, IR) and elemental analysis. For novel intermediates, include high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What experimental controls are essential when evaluating the biological activity of this compound?

Methodological Answer:

- Positive/Negative Controls: Include known inhibitors (e.g., standard enzyme inhibitors) and solvent-only controls (e.g., DMSO) to isolate compound-specific effects .

- Dose-Response Curves: Generate IC₅₀/EC₅₀ values using ≥3 independent replicates. Apply nonlinear regression models (e.g., GraphPad Prism) .

- Statistical Rigor: Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance (p<0.05). Report effect sizes and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols). Use Cochrane or PRISMA guidelines for systematic reviews .

- Mechanistic Studies: Apply orthogonal techniques (e.g., SPR for binding affinity, molecular docking for target engagement) to confirm activity .

- Data Transparency: Share raw datasets and computational workflows via repositories like Zenodo or Figshare to enable independent validation .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?

Methodological Answer:

- Scaffold Modification: Prioritize substitutions at the phenyl ring (e.g., electron-withdrawing groups at para positions) and amidoxime moiety (e.g., alkylation) .

- High-Throughput Screening (HTS): Use fragment-based libraries to identify pharmacophores. Validate hits with dose-response assays .

- Computational Pre-Screening: Perform DFT calculations (e.g., Gibbs free energy of binding) or molecular dynamics simulations to prioritize synthetic targets .

Q. How should researchers integrate existing literature on phenylacetamide derivatives into novel studies on this compound?

Methodological Answer:

- Critical Appraisal: Evaluate primary sources for methodological consistency (e.g., purity thresholds, assay conditions). Flag studies lacking spectroscopic validation .

- Gap Analysis: Identify understudied domains (e.g., pharmacokinetics, metabolite profiling) using tools like VOSviewer for bibliometric mapping .

- Cross-Comparative Studies: Compare this compound with structurally related compounds (e.g., N-phenylacetamide derivatives) to infer mechanistic pathways .

Q. What approaches are effective for analyzing contradictory stability data in this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via UPLC-PDA. Identify major degradants with HRMS .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life. Validate with real-time stability data .

- Excipient Compatibility: Test common stabilizers (e.g., mannitol, cyclodextrins) in formulation matrices using DSC and XRD .

Q. How can researchers design ethically compliant in vivo studies for this compound’s pharmacokinetic profiling?

Methodological Answer:

- Animal Model Selection: Justify species/strain relevance to human targets (e.g., rodent CYP450 isoforms). Adhere to ARRIVE guidelines for experimental design .

- Dose Rationalization: Calculate maximum tolerated doses (MTD) via preliminary acute toxicity studies. Use allometric scaling from in vitro data .

- Ethical Oversight: Submit protocols to institutional review boards (IRBs) with detailed endpoints and humane endpoints .

Q. What methodologies are recommended for investigating synergistic effects between this compound and established therapeutics?

Methodological Answer:

- Combinatorial Assays: Use checkerboard microdilution to calculate fractional inhibitory concentration (FIC) indices. Synergy: FIC ≤0.5 .

- Mechanistic Profiling: Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways modulated by combination therapy .

- In Silico Modeling: Use SynergyFinder or Combenefit to predict additive/synergistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。